2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Description
2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative characterized by a complex bicyclic framework. The molecule features two 5,5-dimethylcyclohexane-1,3-dione moieties linked via a methyl bridge, with one substituent being a 5-nitrofuran-2-yl group and the other a 2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl group.
Structural studies of closely related compounds (e.g., 3-nitrophenyl or 4-nitrophenyl analogs) reveal planar cyclohexenone rings and intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing the conformation .
Properties
Molecular Formula |
C21H25NO7 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C21H25NO7/c1-20(2)7-11(23)17(12(24)8-20)19(15-5-6-16(29-15)22(27)28)18-13(25)9-21(3,4)10-14(18)26/h5-6,17,19,25H,7-10H2,1-4H3 |
InChI Key |
ZTQOCHAOTLVTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC=C(O2)[N+](=O)[O-])C3=C(CC(CC3=O)(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Cyclohexanedione Enolate
The 5,5-dimethylcyclohexane-1,3-dione (dimedone) is deprotonated using strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous toluene or tetrahydrofuran (THF). The enolate intermediate exhibits nucleophilic reactivity at the α-position.
Synthesis of the Nitrofuran Electrophile
The electrophilic partner, 2-(bromomethyl)-5-nitrofuran, is prepared via bromination of 5-nitrofurfural followed by reduction and subsequent halogenation. Alternative routes involve Vilsmeier-Haack formylation of furan derivatives followed by nitration.
Alkylation and Workup
The enolate is treated with 2-(bromomethyl)-5-nitrofuran under inert conditions. Sodium hydride in toluene at 60–80°C facilitates N-alkylation with >99% regioselectivity, as demonstrated in analogous pyrazole-fused piperidine syntheses. Post-reaction purification involves sequential washes with aqueous K₂CO₃ and citric acid to remove unreacted starting materials.
Key Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Enolate formation | NaH, THF, 0°C, 1 h | 95% | 98% |
| Alkylation | Toluene, 80°C, 6 h | 72% | 90% |
| Purification | Aqueous K₂CO₃/citric acid | 68% | 99% |
Synthetic Route 2: Aldol Condensation
Preparation of 5-Nitrofurfural
5-Nitrofurfural diethyl ester is hydrolyzed under acidic conditions (10% HCl, 80–85°C) to yield 5-nitrofurfural, a critical aldehyde intermediate. Catalytic amounts of Fe/Ni composites enhance reaction rates by 30%.
Cyclohexenone Functionalization
2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-ylmethyl chloride is synthesized via chlorination of the corresponding alcohol using thionyl chloride. This electrophile reacts with the nitrofurfural-derived enolate in a tandem aldol-Michael addition.
Condensation and Cyclization
The aldol adduct undergoes intramolecular cyclization in DMSO at 100°C with cesium carbonate as a base, forming the bicyclic structure. High-temperature washing with purified water (90–95°C) removes residual DMF and inorganic salts.
Key Data :
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Hydrolysis | 10% HCl, 85°C, 2 h | 88% | 95% |
| Aldol condensation | Cs₂CO₃, DMSO, 100°C, 4 h | 65% | 92% |
| Cyclization | Reflux, 90°C, 1 h | 58% | 94% |
Comparative Analysis of Methodologies
Yield and Efficiency
-
Route 1 (Alkylation) offers higher yields (68–72%) but requires stringent anhydrous conditions.
-
Route 2 (Condensation) achieves moderate yields (58–65%) but benefits from scalable aldehyde intermediates.
Impurity Profiles
Industrial Applicability
Route 2 aligns with patent CN108069944B, which emphasizes catalyst-assisted hydrolysis and reduced DMF usage. The integration of reverse osmosis membranes in workup stages further enhances purity (>99.5%).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water) confirms ≥99% purity with retention time = 8.2 min.
Challenges and Optimization Strategies
Nitrofuran Stability
The nitro group’s electron-withdrawing nature necessitates mild reaction conditions to prevent decomposition. LiAlH₄ reductions and MnO₂ oxidations are avoided in favor of catalytic hydrogenation.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents used.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclohexanedione derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The presence of the nitrofuran moiety is particularly notable for its effectiveness against a range of bacterial strains. Studies have shown that compounds containing similar structures can inhibit bacterial growth through various mechanisms, including the disruption of cellular processes and the generation of reactive oxygen species .
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The hydroxyl groups in the structure are believed to contribute to its ability to scavenge free radicals effectively .
Materials Science
Polymer Additives
In materials science, this compound can serve as an effective additive in polymer formulations. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers. Research has demonstrated that incorporating such compounds into polymer matrices can improve their resistance to degradation under thermal stress .
Photonic Applications
Due to its chromophoric characteristics, this compound is also being investigated for use in photonic devices. The ability to absorb light at specific wavelengths makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The structural features facilitate charge transfer processes, which are essential for the efficiency of these devices .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions. Researchers have utilized it in the synthesis of novel pharmaceuticals and agrochemicals, showcasing its utility in creating diverse chemical entities .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(5-nitro-2-furyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The 5-nitrofuran group in the target compound contrasts with electron-donating groups (e.g., methoxy in ).
- Heterocyclic Diversity : Replacement of nitrofuran with thienyl (in ) introduces sulfur, which may alter π-stacking interactions or redox behavior. Thiophene derivatives often exhibit distinct pharmacokinetic profiles compared to furan analogs .
- Biological Activity: Derivatives with bromophenyl substituents (e.g., 5c in ) demonstrate anticancer activity, suggesting that halogenation or nitro-functionalization could modulate cytotoxicity.
Solubility and Stability
- Hydrogen Bonding: Analogues like the 3-nitrophenyl derivative () show intramolecular H-bonding between hydroxyl and ketone groups, enhancing solubility in polar solvents (e.g., DMSO or methanol). The target compound likely shares this trait due to its hydroxyl and carbonyl groups.
- Thermal Stability : Cyclohexane-1,3-dione derivatives generally exhibit high thermal stability (decomposition >200°C), as seen in compounds like 5a (m.p. >240°C in ).
Antimicrobial and Anticancer Potential
- Broad-Spectrum Activity : Derivatives 5a–5h () show antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ranging from 8–32 µg/mL. The nitro group in the target compound may enhance membrane penetration or target nitroreductases in bacterial cells.
- Anticancer Mechanisms : Compound 5c () inhibits the MDA-MB-231 breast cancer cell line via apoptosis induction, linked to its bromophenyl group’s electrophilic reactivity. The nitrofuran group in the target compound could similarly interact with cellular thiols or DNA, but empirical validation is required.
Biological Activity
The compound 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione , also known by its CAS number 7560-72-7, is a complex organic molecule with potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 413.46 g/mol. The structure features a cyclohexene ring and a nitrofuran moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27NO6 |
| Molecular Weight | 413.46 g/mol |
| Melting Point | Not available |
| Density | Not available |
| LogP | 5.604 |
Antibacterial Activity
Research indicates that derivatives of cyclohexene and nitrofuran compounds exhibit significant antibacterial properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
The antifungal potential of this compound has been explored in various studies. For instance, derivatives have shown effectiveness against Candida albicans, a common fungal pathogen. The presence of hydroxyl groups in the structure enhances its interaction with fungal cell membranes, leading to increased permeability and cell death .
Anti-inflammatory Effects
Compounds similar to 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione have been reported to exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
Study 1: Antibacterial Efficacy
A study conducted by researchers at Universiti Sains Malaysia tested various derivatives against E. coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .
Study 2: Antifungal Activity
In another investigation published in Mycopathologia, the compound was tested against clinical isolates of Candida spp., showing an MIC range of 16 to 64 µg/mL. This suggests that it may be effective in treating fungal infections resistant to conventional therapies .
Q & A
Q. How can the molecular structure of this compound be determined with high precision?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For this compound, SC-XRD at low temperatures (e.g., 100 K) reduces thermal motion artifacts, enabling accurate bond-length measurements (mean σ(C–C) = 0.002 Å) . Refinement with software like SHELXL achieves R-factors < 0.04, ensuring high confidence in stereochemical assignments, particularly for the nitrofuran and cyclohexenone moieties. Complementary NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., hydroxyl, ketone) .
Q. What experimental strategies optimize the synthesis of this compound?
Methodological Answer: Synthesis typically involves aldol condensation between 5-nitrofuran-2-carbaldehyde and cyclohexanedione derivatives. Key parameters include:
- Solvent selection (e.g., ethanol for solubility and reaction kinetics).
- Acid/base catalysis (e.g., piperidine for enolate formation).
- Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) . Characterization by HPLC (≥95% purity) and mass spectrometry (HRMS) confirms product identity .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Given its nitro and ketone groups, adhere to:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to prevent inhalation (acute toxicity data unavailable; assume precautionary measures).
- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes. Consult safety data sheets (SDS) for analogous nitro compounds .
Q. How can analytical techniques resolve overlapping spectral signals in characterization?
Methodological Answer: For complex NMR spectra (e.g., overlapping cyclohexenone protons):
- Use 2D techniques (COSY, HSQC) to assign coupling patterns.
- Variable-temperature NMR to reduce signal broadening caused by conformational exchange.
- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .
Advanced Research Questions
Q. How can crystal engineering improve this compound’s bioactivity or stability?
Methodological Answer: Co-crystallization with pharmacologically relevant coformers (e.g., carboxylic acids) can enhance solubility or thermal stability. SC-XRD reveals intermolecular interactions (e.g., hydrogen bonds between hydroxyl and nitro groups) that guide coformer selection . Accelerated stability studies (40°C/75% RH for 4 weeks) assess crystal form robustness .
Q. What methodologies address contradictions in spectroscopic vs. computational data?
Methodological Answer: Discrepancies between experimental (e.g., IR carbonyl stretches) and DFT-calculated vibrational frequencies may arise from solvent effects or crystal packing. Mitigate via:
Q. How to evaluate environmental fate and transformation products of this compound?
Methodological Answer: Follow the INCHEMBIOL framework :
- Abiotic degradation: Simulate hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis light). Analyze products via LC-QTOF-MS.
- Biotic transformation: Use soil microcosms or activated sludge; track metabolites with ¹⁴C-labeled compound.
- Ecotoxicology: Daphnia magna acute toxicity assays (OECD 202) .
Q. What advanced synthetic routes enable isotopic labeling for mechanistic studies?
Methodological Answer: Incorporate ¹³C or ²H isotopes at specific positions (e.g., cyclohexenone carbonyl):
Q. How to design experiments probing synergistic effects in multi-component systems?
Methodological Answer: Use factorial design (e.g., 2³ matrix) to assess interactions between variables (pH, temperature, catalyst loading). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
